Ethyl 3-(1-oxo-2-phenylethyl)benzoate
Description
Overview of Ester and Ketone Functional Group Chemistry in Organic Synthesis
The chemical behavior of Ethyl 3-(1-oxo-2-phenylethyl)benzoate is dictated by the interplay of its constituent ester and ketone functional groups.
Ester Functional Group: Esters are derivatives of carboxylic acids with the general formula R-COOR'. chemistrytalk.org The ester group is characterized by a carbonyl carbon double-bonded to one oxygen and single-bonded to another. pressbooks.pub This arrangement makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles, leading to reactions like hydrolysis (cleavage by water to form a carboxylic acid and an alcohol) and transesterification (reaction with an alcohol to form a different ester). britannica.comrsc.org Fischer esterification, the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common method for their synthesis. chemistrytalk.orgquora.com Esters are generally less reactive than acid halides but are crucial building blocks in the synthesis of more complex molecules. youtube.com
Ketone Functional Group: Ketones feature a carbonyl group (C=O) where the carbon atom is bonded to two other carbon atoms. wikipedia.orglumenlearning.com Like esters, the carbonyl carbon in a ketone is electrophilic. britannica.com Ketones undergo a variety of reactions, most notably nucleophilic addition, where a nucleophile attacks the carbonyl carbon. chemistrytalk.org They can be reduced to secondary alcohols or undergo oxidation, which involves the cleavage of a carbon-carbon bond. chemistrytalk.org A key characteristic of ketones is their ability to undergo keto-enol tautomerism, an equilibrium between the ketone form and an enol form (an alkene with a hydroxyl group), which is fundamental to their reactivity, particularly at the α-carbon (the carbon adjacent to the carbonyl). pressbooks.pub
The presence of both groups in a β-relationship (separated by one carbon) in β-keto esters leads to unique properties, such as the increased acidity of the α-hydrogen located between the two carbonyl groups. This makes β-keto esters highly versatile intermediates in organic synthesis. aklectures.com
Rationale for Comprehensive Academic Investigation of this compound
While specific research literature on this compound is not extensive, a strong rationale for its investigation can be constructed based on the well-established importance of β-keto esters in synthetic and medicinal chemistry.
Versatile Synthetic Intermediates: β-Keto esters are highly valued as building blocks in organic synthesis. google.com Their dual functionality allows for a wide range of chemical transformations. They can be selectively alkylated at the α-carbon, and the resulting products can be hydrolyzed and decarboxylated to form complex ketones. aklectures.comnih.gov This makes them key precursors for a variety of more elaborate molecules, including natural products and pharmaceuticals. google.comresearchgate.net The investigation of novel β-keto esters like the target compound is a logical step in expanding the toolkit for organic synthesis.
Scaffolds for Biologically Active Molecules: The β-keto ester motif is a key component in numerous biologically active compounds and is used in the design of potential therapeutics. For instance, β-keto esters have been designed as potential antibacterial agents by mimicking the structure of autoinducers involved in bacterial quorum sensing. mdpi.com Furthermore, they are precursors for pyrazolones, a class of heterocyclic compounds with analgesic, anti-inflammatory, and antipyretic properties. nih.gov A comprehensive study of this compound could therefore uncover novel scaffolds for drug discovery.
Exploration of Chemical Reactivity: The molecule's structure, which combines an aromatic ester with an aryl alkyl ketone, presents interesting questions about selective reactivity. Investigating reactions such as the selective reduction of the ketone in the presence of the ester, or vice-versa, can provide valuable insights into chemoselectivity. Recent advances in chemistry have focused on unlocking the full potential of ketones and esters through novel catalytic methods like C-H bond activation, making underutilized molecules valuable for creating new compounds more efficiently and sustainably. scripps.edubioengineer.org Studying a molecule like this compound could serve as a platform for applying and developing these modern synthetic methodologies.
Identification of Key Research Gaps and Opportunities Pertaining to this compound
The limited specific information available for this compound highlights several research gaps, which in turn represent significant opportunities for future investigation.
Synthesis and Characterization: A primary research gap is the absence of detailed, peer-reviewed synthetic procedures and complete spectroscopic characterization data for this compound. While its existence is noted in chemical databases, a robust and optimized synthesis, for example, via a Claisen condensation or other modern coupling reactions, has not been thoroughly documented. jove.com An opportunity exists to develop an efficient synthesis and to fully characterize the compound using modern techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).
Exploration of Reactivity and Synthetic Utility: The reactivity of this compound is largely unexplored. A systematic investigation of its chemical behavior would be a valuable contribution.
Selective Transformations: Research could focus on the selective transformation of one functional group while leaving the other intact. For example, developing conditions for the selective reduction of the ketone to a hydroxyl group would yield a β-hydroxy ester, another valuable class of synthetic intermediates.
Heterocycle Synthesis: The 1,3-dicarbonyl arrangement makes it an ideal precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, or pyrimidines, which are prevalent in medicinal chemistry. A related compound, phenacyl benzoate (B1203000), is used in the synthesis of oxazoles and imidazoles. nih.gov
Modern Catalysis: The molecule could serve as a substrate to test new catalytic systems. For instance, recent breakthroughs in the C-H activation of ketones and esters could be applied to functionalize the aromatic rings or the alkyl chain of the molecule in novel ways. scripps.edueurekalert.org
Investigation of Biological Activity: There is a significant opportunity to evaluate the biological profile of this compound. Drawing inspiration from studies where β-keto esters were designed as quorum-sensing inhibitors, this compound and its derivatives could be screened for antibacterial activity. mdpi.com Its structural features could also make it a candidate for other biological targets, warranting broader screening in various assays.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-phenylacetyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-9-14(12-15)16(18)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAXKZOVMDQSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645679 | |
| Record name | Ethyl 3-(phenylacetyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-58-4 | |
| Record name | Ethyl 3-(2-phenylacetyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(phenylacetyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 1 Oxo 2 Phenylethyl Benzoate
Retrosynthetic Analysis of the Ethyl 3-(1-oxo-2-phenylethyl)benzoate Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections can be considered:
Disconnection 1 (C-C bond): The most logical disconnection is at the C-C bond between the carbonyl group and the benzene (B151609) ring. This leads to two key synthons: an electrophilic acylium ion equivalent derived from 3-(ethoxycarbonyl)benzoic acid and a nucleophilic enolate equivalent of phenylacetate.
Disconnection 2 (C-O bond): An alternative disconnection is at the ester linkage, leading to 3-(1-oxo-2-phenylethyl)benzoic acid and ethanol (B145695). This approach would require the synthesis of the keto-acid intermediate first.
These disconnections suggest that the synthesis can be approached in both a linear and a convergent manner.
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, several established synthetic strategies can be proposed for the synthesis of this compound.
A traditional approach would involve a Claisen condensation reaction. This would entail the reaction of ethyl 3-acetylbenzoate with a phenylacetylating agent. Alternatively, a direct acylation of a suitable aromatic precursor could be envisioned. The esterification of 3-(1-oxo-2-phenylethyl)benzoic acid would be the final step in such a linear sequence.
Another classical approach involves the reaction of a Grignard reagent, such as benzylmagnesium chloride, with ethyl 3-(chloroformyl)benzoate. This would be followed by an oxidation step to yield the desired ketone.
| Reaction | Reagents and Conditions | Advantages | Disadvantages |
| Claisen Condensation | Ethyl 3-acetylbenzoate, Phenylacetyl chloride, Strong base (e.g., NaH, LDA) | Well-established method. | Requires strong bases, potential for side reactions. |
| Grignard Reaction | Ethyl 3-(chloroformyl)benzoate, Benzylmagnesium chloride, followed by oxidation (e.g., PCC, DMP) | Utilizes readily available starting materials. | Multi-step process, potential for over-addition of the Grignard reagent. |
| Esterification | 3-(1-oxo-2-phenylethyl)benzoic acid, Ethanol, Acid catalyst (e.g., H₂SO₄) | High-yielding reaction. | Requires the prior synthesis of the keto-acid. |
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A convergent synthesis would involve the separate synthesis of two main fragments, which are then coupled together. For instance, 3-bromobenzoic acid could be converted to its ethyl ester, ethyl 3-bromobenzoate. In a separate pathway, phenylacetic acid could be converted to a suitable nucleophile. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could then be employed to connect the two fragments.
| Fragment A Synthesis | Fragment B Synthesis | Coupling Reaction | Advantages | Disadvantages |
| Ethyl 3-bromobenzoate from 3-bromobenzoic acid | Phenylacetyl derivative (e.g., boronic acid or stannane) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) | High efficiency and modularity. | Requires synthesis of specialized coupling partners. |
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Development of Novel and Efficient Synthetic Pathways for this compound
Modern synthetic chemistry focuses on the development of more efficient and environmentally friendly methods.
Transition metal catalysis offers powerful tools for the synthesis of complex molecules. For instance, a palladium-catalyzed carbonylative coupling of ethyl 3-iodobenzoate (B1234465) with a benzylboronic acid derivative could potentially form the target molecule in a single step.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. An organocatalytic α-arylation of a β-keto ester precursor could be a potential route. For example, the reaction of ethyl acetoacetate (B1235776) with a diaryliodonium salt in the presence of a chiral organocatalyst could lead to an enantioselective synthesis of related structures. While not directly reported for this specific molecule, the principles of organocatalytic β-keto ester functionalization are well-established.
| Catalytic Approach | Catalyst | Potential Starting Materials | Key Advantages |
| Transition Metal Catalysis | Palladium complex | Ethyl 3-iodobenzoate, Benzylboronic acid derivative | High atom economy, potential for one-pot synthesis. |
| Organocatalysis | Chiral amine or phosphine | Ethyl acetoacetate, Diaryliodonium salt | Metal-free, potential for asymmetric synthesis. |
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Applying green chemistry principles to the synthesis of this compound would involve several considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic approaches generally offer higher atom economy than stoichiometric reactions.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂.
Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. For example, a microwave-assisted esterification could significantly shorten the reaction time compared to conventional heating.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Flow Chemistry Applications in the Synthesis of this compound
The synthesis of benzyl (B1604629) ketones, including this compound, can be significantly enhanced through the adoption of continuous flow chemistry. This technology offers substantial advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, precise control over reaction parameters, and greater scalability. beilstein-journals.org
Key reactions for the synthesis of the target molecule's core structure, such as Friedel-Crafts acylation and ketone α-alkylation, have been successfully translated to flow systems. For instance, Friedel-Crafts acylation, a fundamental method for forming aryl ketones, can be performed in continuous flow using heterogeneous catalysts like Zr-β zeolites, which demonstrate excellent activity and stability over extended periods. researchgate.net This approach could be adapted to react a suitable derivative of ethyl benzoate (B1203000) with a phenylacetylating agent. Flow processing of such reactions can dramatically reduce reaction times from hours to minutes and increase yields while minimizing the formation of byproducts. researchgate.net
Another viable flow-based strategy is the α-alkylation of a ketone precursor. A continuous flow methodology for the α-alkylation of ketones using lithium diisopropylamide (LDA) as a base has been developed. This system avoids cryogenic temperatures typically required in batch reactions, reduces reaction times, and minimizes exposure to hazardous reagents. rsc.org This method could be applied to a precursor like ethyl 3-acetylbenzoate, which would be deprotonated to form the enolate in flow before reacting with a benzyl halide to construct the desired carbon skeleton.
The table below summarizes representative ketone synthesis reactions that have been successfully implemented in continuous flow, illustrating the potential conditions for synthesizing this compound.
Table 1: Examples of Ketone Synthesis in Continuous Flow Systems
| Reaction Type | Substrates | Catalyst/Reagent | Residence Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acetylation | Phloroglucinol, Acetic Anhydride | Ethyl Acetate (solvent) | 1 min | Not specified | ≥ 98% | researchgate.net |
| α-Alkylation | 2-Phenyl Acetophenone, Benzyl Bromide | LDA | < 1 min | 0 °C to 25 °C | 92% | rsc.org |
| α-Alkylation | Cyclohexanone, Benzyl Bromide | LDA | < 1 min | 0 °C to 25 °C | 34% | rsc.org |
| Grignard Addition | Weinreb Amide, Phenylmagnesium Bromide | None | 5 min | 60 °C | 97% | acs.org |
| Claisen Condensation | Ketone, Ethyl Glyoxalate | NaOEt | 22 min | 115 °C | 74% | acs.org |
Stereoselective Synthesis of Chiral Analogues and Precursors to this compound
While this compound is an achiral molecule, the synthesis of its chiral analogues, where a stereocenter is introduced typically at the α-position to the ketone, is of significant interest in medicinal chemistry. This requires advanced stereoselective synthetic methods.
Asymmetric Catalysis in Benzyl Ketone Formation
Asymmetric catalysis offers a direct and atom-economical route to enantioenriched α-aryl ketones. Various catalytic systems have been developed to control the stereochemistry of C-C bond formation.
One prominent strategy involves the enantioconvergent cross-coupling of racemic starting materials. For example, a photoredox/nickel dual catalytic system has been developed for the acyl cross-coupling of carboxylic acid derivatives with racemic secondary organotrifluoroborates, yielding enolizable chiral α-aryl ketones with good enantioselectivities. nih.gov Similarly, cobalt-catalyzed enantioconvergent cross-coupling of α-bromoketones with aryl zinc reagents provides access to chiral ketones bearing α-tertiary stereocenters in high enantiomeric excess. organic-chemistry.org The success of these reactions often depends on the design of chiral ligands that can effectively discriminate between the two enantiomers of the racemic substrate or control the facial selectivity of the coupling reaction. organic-chemistry.org
The table below presents selected asymmetric catalytic methods applicable to the formation of chiral α-aryl ketones.
Table 2: Asymmetric Catalytic Synthesis of Chiral α-Aryl Ketones
| Method | Catalyst System | Substrates | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Enantioconvergent Acyl Cross-Coupling | Photoredox/Nickel Catalysis | Carboxylic derivative, Racemic organotrifluoroborate | Moderate to high | Good | nih.gov |
| Enantioconvergent Cross-Coupling | Cobalt/Chiral Tridentate Ligand | α-Bromoketones, Aryl Zinc Reagents | High | High | organic-chemistry.org |
| Asymmetric Friedel-Crafts Reaction | Chiral Imidodiphosphorimidate (IDPi) | Unactivated Arenes, N,O-Acetals | Good | Excellent | acs.org |
| Asymmetric Alkylation (cyclic ketones) | Chiral Phosphoric Acid | Ketones, Alcohols | Moderate to high | High | nih.gov |
Chiral Auxiliary-Mediated Transformations
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
For the synthesis of chiral analogues of this compound, a precursor carboxylic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.org The resulting amide can be converted into a ketone, and the chiral auxiliary would then direct the diastereoselective α-alkylation or α-arylation of the corresponding enolate. The steric hindrance provided by the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus establishing the desired stereocenter. Finally, the auxiliary is cleaved under mild conditions to reveal the chiral α-substituted ketone.
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Method of Attachment | Method of Removal | Reference |
|---|---|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | Acylation of the auxiliary nitrogen | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄) | wikipedia.org |
| Pseudoephedrine | Alkylation of amides | Amide formation with a carboxylic acid | Acidic hydrolysis | wikipedia.org |
| Camphorsultam | Michael additions, Alkylations | Acylation of the auxiliary nitrogen | Hydrolysis (e.g., LiOH/H₂O₂) | wikipedia.org |
| SAMP/RAMP Hydrazones | Alkylation of ketones/aldehydes | Condensation with carbonyl group | Ozonolysis, Hydrolysis | wikipedia.org |
Diastereoselective Approaches
Diastereoselective synthesis is employed when a molecule already contains one or more stereocenters, and the goal is to create a new stereocenter with a specific configuration relative to the existing ones. This is often achieved through substrate control, where the inherent chirality of the molecule dictates the stereochemical outcome.
In the context of precursors to chiral analogues of this compound, a key strategy is the diastereoselective reduction of α-substituted β-keto esters. These substrates, which possess a chiral center at the α-position, can be reduced to the corresponding β-hydroxy esters. The diastereoselectivity of the reduction (i.e., the formation of syn vs. anti diastereomers) can be controlled by the choice of reagents. Lewis acid-mediated reductions are particularly effective; chelating Lewis acids (e.g., TiCl₄) often favor the formation of syn products, while non-chelating conditions or bulky reducing agents (e.g., L-Selectride®) can lead to anti products. researchgate.net
Another powerful method is the dynamic kinetic resolution (DKR) of racemic starting materials. For example, the DKR of racemic β-halo α-keto esters has been achieved via an N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reaction. This process generates two adjacent stereocenters with high levels of both diastereo- and enantiocontrol. nih.gov
Table 4: Diastereoselective Reductions of α-Substituted β-Keto Esters
| Substrate Type | Reagents | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| α-Phenyl-β-keto ester | TiCl₄, py·BH₃ | syn | up to 99% | researchgate.net |
| α-Phenyl-β-keto ester | CeCl₃, LiEt₃BH | anti | High | researchgate.net |
| β-Halo α-keto ester (DKR) | Chiral NHC, Aldehyde | syn | High | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 3 1 Oxo 2 Phenylethyl Benzoate
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
No experimental High-Resolution Mass Spectrometry (HRMS) data for Ethyl 3-(1-oxo-2-phenylethyl)benzoate is available in the public domain. HRMS is a critical technique to confirm the elemental composition of a molecule with high accuracy. For this compound, the theoretical exact mass is 268.109944 Da. An experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula C17H16O3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1D and 2D NMR spectroscopic data, which are essential for elucidating the precise connectivity and spatial arrangement of atoms within the molecule, are not available for this compound in the reviewed literature.
Comprehensive 1D NMR (1H, 13C, DEPT) Analysis
No published ¹H, ¹³C, or DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectra for this specific compound could be located. Such data would be invaluable for identifying the different types of protons and carbons and their immediate electronic environments.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Similarly, there is no available information on advanced 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound. These techniques are instrumental in establishing the spin-spin coupling networks between protons (COSY), direct one-bond carbon-proton correlations (HSQC), long-range carbon-proton correlations (HMBC), and through-space correlations between protons (NOESY), which collectively provide a definitive structural assignment.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Experimental Infrared (IR) and Raman spectra for this compound have not been published. These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. For this compound, one would expect to observe characteristic stretching frequencies for the two carbonyl groups (ketone and ester), C-O bonds of the ester, and various vibrations associated with the aromatic rings and aliphatic methylene (B1212753) group.
X-ray Crystallography for Solid-State Molecular Structure Determination (if single crystals are obtainable)
There are no reports of the single-crystal X-ray diffraction analysis of this compound. This technique, when applicable, provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. The successful application of this method is contingent upon the ability to grow single crystals of suitable quality.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives of this compound
This compound is an achiral molecule and therefore does not exhibit chiroptical properties. Consequently, Circular Dichroism (CD) spectroscopy would not be applicable. There is no information available regarding chiral derivatives of this compound that would warrant such an analysis.
Chemical Reactivity and Transformation Mechanisms of Ethyl 3 1 Oxo 2 Phenylethyl Benzoate
Reactivity at the Ester Moiety
The ethyl benzoate (B1203000) portion of the molecule undergoes reactions typical of carboxylic acid esters, including hydrolysis, transesterification, and reduction. These transformations primarily involve nucleophilic attack at the electrophilic carbonyl carbon of the ester group.
The ester linkage in Ethyl 3-(1-oxo-2-phenylethyl)benzoate can be cleaved through hydrolysis to yield 3-(1-oxo-2-phenylethyl)benzoic acid and ethanol (B145695). This process can be catalyzed by acids, bases, or enzymes, each proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol lead to the formation of the carboxylic acid. The reaction is reversible and is typically driven to completion by using an excess of water.
Basic-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the ester carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond, expelling the ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid in an irreversible step to yield the carboxylate salt and ethanol. Acidification of the reaction mixture is required to obtain the final carboxylic acid product.
Enzymatic Hydrolysis: Specific enzymes, such as lipases and esterases, can catalyze the hydrolysis of the ester group with high selectivity and efficiency under mild conditions. The mechanism typically involves an active site serine residue that acts as a nucleophile, attacking the ester carbonyl to form an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.
| Condition | Catalyst/Reagent | Key Intermediate | Final Product (after workup) |
|---|---|---|---|
| Acidic | H₃O⁺ | Protonated Tetrahedral Intermediate | 3-(1-oxo-2-phenylethyl)benzoic acid |
| Basic | OH⁻ | Tetrahedral Intermediate | 3-(1-oxo-2-phenylethyl)benzoic acid |
| Enzymatic | Lipase/Esterase | Acyl-enzyme Intermediate | 3-(1-oxo-2-phenylethyl)benzoic acid |
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, the reactant alcohol is often used in a large excess. libretexts.org
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.orgyoutube.com Protonation of the ester carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by the incoming alcohol, leading to a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated, and a new ester is formed. libretexts.org
Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the desired alcohol, is used as the nucleophile. The alkoxide attacks the ester carbonyl carbon to form a tetrahedral intermediate. The elimination of the ethoxide leaving group results in the formation of the new ester.
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Methanol (B129727) | H⁺ or CH₃O⁻ | Mthis compound |
| Isopropanol | H⁺ or (CH₃)₂CHO⁻ | Isopropyl 3-(1-oxo-2-phenylethyl)benzoate |
| Benzyl (B1604629) alcohol | H⁺ or C₆H₅CH₂O⁻ | Benzyl 3-(1-oxo-2-phenylethyl)benzoate |
The ester group can be reduced to a primary alcohol, 3-(hydroxymethyl)phenylmethanone, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). adichemistry.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. libretexts.org
The reaction mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion to form an aldehyde intermediate. The aldehyde is subsequently reduced further by another equivalent of hydride to a primary alcohol upon acidic workup. libretexts.org
Reactivity at the Ketone Moiety
The ketone functional group in this compound provides another site for chemical modification, primarily through reactions at the carbonyl carbon and the adjacent α-carbon.
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various nucleophiles. ncert.nic.inlibretexts.org This results in the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to steric and electronic factors. ncert.nic.in
Common nucleophiles that can add to the ketone carbonyl include:
Grignard Reagents (R-MgX): Addition of a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol.
Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds add to the ketone to form tertiary alcohols after protonation.
Cyanide Ion (CN⁻): The addition of a cyanide ion (from a source like HCN or NaCN) forms a cyanohydrin.
Hydride Reagents (e.g., NaBH₄, LiAlH₄): Reduction of the ketone with hydride reagents yields a secondary alcohol. Sodium borohydride is a milder reducing agent that can selectively reduce the ketone in the presence of the ester.
| Nucleophile | Reagent | Product Type |
|---|---|---|
| Hydride | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Alkyl/Aryl | R-MgX or R-Li | Tertiary Alcohol |
| Cyanide | HCN/NaCN | Cyanohydrin |
The protons on the methylene (B1212753) carbon adjacent to the ketone carbonyl (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. orgoreview.commasterorganicchemistry.comlibretexts.org This acidity allows for a variety of substitution reactions at the α-position.
Enolate Chemistry: The formation of an enolate can be achieved by treating the ketone with a suitable base. masterorganicchemistry.comkhanacademy.org The choice of base determines the extent of enolate formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) can quantitatively convert the ketone to its enolate. orgoreview.com The resulting enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position.
Halogenation: The α-position of the ketone can be halogenated under either acidic or basic conditions. openstax.orgpressbooks.pub
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. masterorganicchemistry.comlibretexts.org The enol then acts as a nucleophile and attacks a halogen (e.g., Br₂, Cl₂), leading to the formation of an α-halo ketone. masterorganicchemistry.commissouri.edu This reaction typically results in the substitution of a single α-hydrogen. pressbooks.pub
Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which then reacts with the halogen. pressbooks.pub The introduction of a halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenation. pressbooks.pubmissouri.edu
Oxidative Transformations (e.g., Baeyer-Villiger Oxidation)
The Baeyer-Villiger oxidation is a well-established reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org This transformation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. organic-chemistry.org The regioselectivity of this reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. chemistrysteps.com
In the case of this compound, the ketone carbonyl is flanked by a methylene group attached to a phenyl ring and a substituted phenyl ring. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. chemistrysteps.com For unsymmetrical diaryl ketones, the migration of the more electron-rich aryl group is favored.
The reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl group. youtube.com The subsequent concerted migration of one of the adjacent groups to the electron-deficient oxygen results in the formation of the ester. youtube.com
Two potential products can be envisioned from the Baeyer-Villiger oxidation of this compound, depending on which phenyl group migrates. The migratory aptitude can be influenced by the electronic nature of the substituents on the phenyl rings.
Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound
| Migrating Group | Product Name |
| Phenyl group | Ethyl 3-(benzoyloxymethyl)benzoate |
| 3-(ethoxycarbonyl)phenyl group | Phenyl (3-(ethoxycarbonyl)benzoyl)oxymethyl ester |
Note: The relative yields of these products would depend on the specific reaction conditions and the subtle electronic differences between the two aryl groups.
Reductions of the Ketone Carbonyl
The ketone functionality in this compound can be reduced to a secondary alcohol or completely deoxygenated to a methylene group, depending on the reducing agent and reaction conditions.
Common reducing agents for the conversion of ketones to secondary alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). vanderbilt.edu These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.
For the complete reduction of the ketone to a methylene group (deoxygenation), harsher conditions are typically required. The Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for this transformation. youtube.com These reactions are particularly useful for the synthesis of alkylbenzenes from acylbenzenes. youtube.com
Table 2: Potential Reduction Products of the Ketone Carbonyl in this compound
| Reagent(s) | Product Name | Transformation |
| NaBH₄ or LiAlH₄ | Ethyl 3-(1-hydroxy-2-phenylethyl)benzoate | Ketone to secondary alcohol |
| Zn(Hg), HCl (Clemmensen) | Ethyl 3-(1,2-diphenylethyl)benzoate | Ketone to methylene |
| H₂NNH₂, KOH (Wolff-Kishner) | Ethyl 3-(1,2-diphenylethyl)benzoate | Ketone to methylene |
Note: The ester group is generally stable to NaBH₄ but can be reduced by LiAlH₄. Chemoselective reduction of the ketone in the presence of the ester can be achieved with appropriate reagents and conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings
The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the nature of their substituents.
The phenyl ring of the benzoate moiety is substituted with an ethyl ester group (-COOEt), which is an electron-withdrawing group. This group deactivates the ring towards EAS and directs incoming electrophiles to the meta position. msu.edu Conversely, the phenyl ring of the phenylethyl group is attached to a carbonyl, which is also deactivating and meta-directing. reddit.com
Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The reaction conditions for these substitutions would need to be carefully controlled to achieve selectivity between the two rings.
Nucleophilic aromatic substitution (NAS) is less common for simple benzene (B151609) rings and generally requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. While the ester and ketone groups are electron-withdrawing, NAS on the unsubstituted phenyl rings of this molecule would be challenging under standard conditions.
Table 3: Predicted Major Monosubstitution Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent(s) | Predicted Major Product on Benzoate Ring | Predicted Major Product on Phenylethyl Ring |
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-(1-oxo-2-phenylethyl)-5-nitrobenzoate | Ethyl 3-(1-oxo-2-(3-nitrophenyl)ethyl)benzoate |
| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-5-(1-oxo-2-phenylethyl)benzoate | Ethyl 3-(2-(3-bromophenyl)-1-oxoethyl)benzoate |
| Acylation | CH₃COCl, AlCl₃ | Ethyl 3-acetyl-5-(1-oxo-2-phenylethyl)benzoate | Ethyl 3-(2-(3-acetylphenyl)-1-oxoethyl)benzoate |
Photochemical Reactivity of this compound
The phenacyl group (Ph-CO-CH₂-) is a known photolabile protecting group for carboxylic acids. tandfonline.comresearchgate.net Upon irradiation with UV light, phenacyl esters can undergo C-O bond cleavage to release the corresponding carboxylic acid and acetophenone. acs.org This process can be initiated by photoinduced electron transfer from a sensitizer. acs.org
In the context of this compound, the molecule has a structure analogous to a phenacyl ester, where the "leaving group" is the benzoate moiety. Photolysis could potentially lead to cleavage of the ester bond.
Additionally, excited phenacyl esters can react with hydrogen donors, such as alcohols, in a chain reaction process involving hydrogen transfer from ketyl radical intermediates. nih.gov This can lead to the reduction of the carbonyl group and cleavage of the ester. nih.gov The photochemical behavior of such compounds can be complex, with the possibility of rearrangements and side reactions. nih.gov
Electrochemical Behavior and Redox Chemistry of this compound
The electrochemical properties of this compound would be determined by the redox activity of its functional groups. The ketone carbonyl is reducible, and the potential at which this occurs can be influenced by the molecular structure and the solvent system.
Studies on related compounds, such as phenyl benzoate, have shown that the reduction potential of the carbonyl group is sensitive to the acidity of the medium. electrochem.org Complexation of the carbonyl oxygen with a Lewis acid can facilitate its reduction. electrochem.org
Theoretical and Computational Studies of Ethyl 3 1 Oxo 2 Phenylethyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing detailed insights into the behavior of molecules at the electronic level. For Ethyl 3-(1-oxo-2-phenylethyl)benzoate, these calculations can reveal the distribution of electrons, predict molecular properties, and explain the molecule's reactivity.
The electronic structure of a molecule dictates its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important as these orbitals are primarily involved in chemical reactions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the phenyl rings and the non-bonding oxygen atoms of the ester and ketone groups, which are the regions of higher electron density. The LUMO, conversely, is anticipated to be centered on the carbonyl groups and the aromatic rings, indicating the sites most susceptible to nucleophilic attack. The presence of a ketone group, in particular, can reduce the HOMO-LUMO gap in aromatic systems. frontiersin.org
The charge distribution within the molecule, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the carbonyl carbons of both the ketone and ester groups are expected to carry a significant partial positive charge, making them electrophilic centers. The carbonyl oxygens, in turn, will have a substantial partial negative charge.
Table 1: Predicted Frontier Molecular Orbital Energies and Charge Distribution for Key Atoms in this compound (Note: These are representative values based on DFT calculations for similar aromatic ketones and esters and are intended for illustrative purposes.)
| Parameter | Predicted Value | Description |
| HOMO Energy | -6.5 eV | The energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. |
| LUMO Energy | -1.8 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | The energy difference between the HOMO and LUMO, which is a measure of the molecule's chemical reactivity. |
| Partial Charge on Ketone Carbonyl Carbon | +0.45 e | Indicates a significant electrophilic character. |
| Partial Charge on Ketone Carbonyl Oxygen | -0.50 e | Indicates a significant nucleophilic character. |
| Partial Charge on Ester Carbonyl Carbon | +0.55 e | Indicates a strong electrophilic character. |
| Partial Charge on Ester Carbonyl Oxygen | -0.60 e | Indicates a strong nucleophilic character. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygens of the ketone and ester groups, highlighting their role as primary sites for interaction with electrophiles or as hydrogen bond acceptors. The most positive potential would be expected around the hydrogen atoms of the aromatic rings and the ethyl group, with significant positive potential also associated with the carbonyl carbons.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound (Note: This table describes the expected MEP map based on the functional groups present in the molecule.)
| Molecular Region | Predicted MEP Color | Implication for Reactivity |
| Ketone Carbonyl Oxygen | Deep Red | Strong nucleophilic site, susceptible to electrophilic attack and hydrogen bonding. |
| Ester Carbonyl Oxygen | Red | Nucleophilic site, susceptible to electrophilic attack and hydrogen bonding. |
| Aromatic Ring Hydrogens | Blue to Light Blue | Electrophilic sites. |
| Carbonyl Carbons | Blue (underlying) | Strong electrophilic centers, prone to nucleophilic attack. |
| Phenyl Rings (π-system) | Green to Yellow | Regions of relatively neutral to slightly negative potential. |
Computational chemistry can accurately predict various spectroscopic parameters, which can be used to validate experimental data or to aid in the structural elucidation of unknown compounds.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). For this compound, ¹H NMR predictions would show signals for the aromatic protons in the range of 7.2-8.0 ppm, with the protons on the benzoate (B1203000) ring being influenced by the electron-withdrawing nature of the ester and phenacyl groups. researchgate.net The methylene (B1212753) protons adjacent to the ketone would appear as a singlet or a multiplet depending on chirality, likely in the 4.0-4.5 ppm region, while the ethyl ester protons would show a characteristic quartet and triplet pattern. ¹³C NMR predictions would place the carbonyl carbons of the ketone and ester at the downfield end of the spectrum, typically in the 165-200 ppm range.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. For this compound, the most prominent peaks in the predicted IR spectrum would be the C=O stretching vibrations. The ketone carbonyl stretch is expected around 1685-1700 cm⁻¹, while the ester carbonyl stretch would likely appear at a higher frequency, around 1715-1730 cm⁻¹. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations would also be predicted.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. scientific.net this compound is expected to have strong absorptions in the UV region due to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl groups.
Table 3: Predicted Spectroscopic Data for this compound (Note: These are representative values based on computational predictions for similar organic molecules.)
| Spectrum | Predicted Parameter | Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 7.2-8.0 ppm | Aromatic Protons |
| ~4.2 ppm | -CH₂- (next to ketone) | ||
| ~4.4 ppm (quartet) | -O-CH₂- (ethyl ester) | ||
| ~1.4 ppm (triplet) | -CH₃ (ethyl ester) | ||
| ¹³C NMR | Chemical Shift (δ) | ~197 ppm | Ketone Carbonyl Carbon |
| ~166 ppm | Ester Carbonyl Carbon | ||
| 128-135 ppm | Aromatic Carbons | ||
| IR | Vibrational Frequency | ~1720 cm⁻¹ | Ester C=O Stretch |
| ~1690 cm⁻¹ | Ketone C=O Stretch | ||
| UV-Vis | λ_max | ~245 nm | π→π* transition |
| ~280 nm | π→π* transition | ||
| ~320 nm | n→π* transition |
Conformational Analysis and Energy Landscapes of this compound
Molecules with multiple single bonds, like this compound, can exist in numerous conformations. Conformational analysis aims to identify the low-energy conformers and understand the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. columbia.edu
Table 4: Hypothetical Low-Energy Conformers of this compound (Note: The dihedral angles and relative energies are illustrative of what a conformational analysis would reveal.)
| Conformer | Dihedral Angle 1 (C-C-C=O) | Dihedral Angle 2 (O=C-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~-90° | ~180° | 0.00 |
| 2 | ~90° | ~180° | 0.15 |
| 3 | ~-90° | ~0° | 1.20 |
| 4 | ~90° | ~0° | 1.35 |
Reaction Mechanism Elucidation Using Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.
A key reaction for this compound could be the base-catalyzed hydrolysis of the ester group. Computational methods can be used to model this reaction, for instance, with a hydroxide (B78521) ion as the nucleophile. The reaction would proceed through a tetrahedral intermediate. The transition state for the formation of this intermediate can be located and characterized. ic.ac.uk
A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction.
Table 5: Predicted Transition State Properties for the Base-Catalyzed Hydrolysis of this compound (Note: These values are representative for a DFT study of ester hydrolysis.)
| Parameter | Predicted Value | Description |
| Activation Energy (ΔG‡) | 15-20 kcal/mol | The free energy barrier for the reaction, determining the reaction rate. |
| Key Imaginary Frequency | ~ -450 cm⁻¹ | Corresponds to the motion of the nucleophile attacking the carbonyl carbon and the C-O bond breaking. |
| Key Bond Distances in TS | C(carbonyl)-O(nucleophile): ~2.0 Å | The forming bond between the carbonyl carbon and the incoming nucleophile. |
| C(carbonyl)-O(ester): ~1.5 Å | The breaking bond of the ester group. |
Determination of Reaction Energy Profiles and Activation Barriers
Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the reaction energy profiles or activation barriers for "this compound" were found. The current body of published research does not appear to include detailed investigations into the mechanistic pathways, transition states, or associated energy changes for reactions involving this particular compound.
Consequently, data tables and detailed research findings concerning its reaction kinetics and thermodynamic parameters derived from computational models are not available at this time. Further research would be necessary to elucidate these properties for this compound.
Applications of Ethyl 3 1 Oxo 2 Phenylethyl Benzoate in Organic Synthesis and Materials Science
Ethyl 3-(1-oxo-2-phenylethyl)benzoate as a Building Block for Complex Molecules
There is no specific information available in the scientific literature that describes the use of this compound as a building block for the synthesis of more complex molecules. The reactivity of the β-keto ester functional group is well-documented, and it is known to be a versatile synthon in organic chemistry. researchgate.netrsc.org This class of compounds can undergo a variety of transformations, including alkylation, acylation, and condensation reactions, making them valuable intermediates in the synthesis of natural products and pharmaceuticals. google.comresearchgate.net However, no examples specifically employing this compound have been reported.
Utilization in the Synthesis of Scaffolds and Intermediates (Generic context, not specific biological activity)
No research has been found that details the utilization of this compound in the synthesis of molecular scaffolds or as an intermediate in a generic synthetic context. In principle, the compound could serve as a precursor to various heterocyclic systems or other carbocyclic frameworks through intramolecular condensation or multi-component reactions, a common application for β-keto esters. researchgate.net Despite this potential, there are no published studies to confirm such applications for this specific molecule.
Potential as a Monomer or Precursor in Polymer Chemistry and Advanced Materials
The potential of this compound as a monomer or precursor in polymer chemistry and for the development of advanced materials has not been explored in the available scientific literature. While β-dicarbonyl compounds can, in some instances, be utilized in polymer synthesis, there are no specific data or research findings related to the polymerization or material science applications of this compound.
Derivatization Strategies and Synthesis of Analogues of Ethyl 3 1 Oxo 2 Phenylethyl Benzoate
Systematic Modifications of the Ester Group
The ethyl ester functionality in Ethyl 3-(1-oxo-2-phenylethyl)benzoate is a prime target for systematic modification through common ester transformations such as hydrolysis, transesterification, and amidation.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(1-oxo-2-phenylethyl)benzoic acid, under acidic or basic conditions. For instance, alkaline hydrolysis using sodium hydroxide (B78521) in an aqueous or alcoholic medium, followed by acidification, can yield the carboxylic acid. sserc.org.ukchemguide.co.uk This carboxylic acid derivative serves as a versatile intermediate for further modifications, including the synthesis of different esters and amides.
Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of a different alcohol (e.g., methanol (B129727), isopropanol, or benzyl (B1604629) alcohol). drughunter.commdpi.com For example, reacting this compound with methanol in the presence of a catalytic amount of sodium methoxide (B1231860) would be expected to yield Mthis compound. The progress and yield of such reactions are influenced by factors like the nature of the alcohol, catalyst, temperature, and reaction time. drughunter.commdpi.com
Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines. researchgate.netresearchgate.net This reaction, often requiring elevated temperatures or the use of a catalyst, leads to the formation of N-substituted 3-(1-oxo-2-phenylethyl)benzamides. The choice of the amine dictates the nature of the substituent on the amide nitrogen, allowing for the introduction of various functionalities. For example, reaction with benzylamine (B48309) would yield N-benzyl-3-(1-oxo-2-phenylethyl)benzamide. The use of different amines can significantly alter the physicochemical properties of the resulting analogues. researchgate.netresearchgate.net
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. NaOH, H2O/EtOH, reflux; 2. HCl | 3-(1-oxo-2-phenylethyl)benzoic acid |
| This compound | R'OH, NaOR' or H+ catalyst | Alkyl 3-(1-oxo-2-phenylethyl)benzoate |
| This compound | R'R''NH, heat or catalyst | N,N-Disubstituted-3-(1-oxo-2-phenylethyl)benzamide |
Diversification of the Phenylacetyl Side Chain
The phenylacetyl side chain offers opportunities for diversification at the alpha-carbon and on the phenyl ring.
Alkylation and Arylation of the Alpha-Carbon: The methylene (B1212753) group alpha to the ketone is acidic and can be deprotonated by a suitable base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.orgyoutube.com This enolate can then act as a nucleophile in reactions with alkyl or aryl halides, leading to the introduction of substituents at the alpha-position. libretexts.orglibretexts.orgresearchgate.net For instance, treatment with LDA followed by reaction with methyl iodide would yield Ethyl 3-(1-oxo-1-phenylpropan-2-yl)benzoate. Similarly, palladium-catalyzed cross-coupling reactions of the enolate with aryl halides can be employed to introduce various aryl groups at this position, significantly increasing the structural diversity of the analogues. nih.govorganic-chemistry.org
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. LDA, THF, -78 °C; 2. R-X (Alkyl halide) | Ethyl 3-(1-oxo-2-phenyl-3-alkyl)benzoate |
| This compound | 1. Base; 2. Ar-X, Pd catalyst | Ethyl 3-(1-oxo-2-phenyl-2-aryl)benzoate |
Introduction of Substituents on the Phenyl Rings of this compound
The two phenyl rings in the molecule can be functionalized through electrophilic aromatic substitution reactions.
Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation can be used to introduce acyl or alkyl groups onto either of the phenyl rings. nih.govethz.ch The position of substitution will be directed by the existing substituents. For the central phenyl ring, the ester group is a meta-director, while the phenylethyl ketone group is also expected to direct incoming electrophiles to the meta position relative to its point of attachment. For the terminal phenyl ring of the phenylacetyl group, substitution would likely occur at the ortho and para positions. The choice of Lewis acid catalyst and reaction conditions is critical to control the selectivity and prevent polysubstitution. nih.govoregonstate.edu For example, reacting this compound with acetyl chloride in the presence of aluminum chloride could lead to the introduction of an acetyl group on one of the phenyl rings. oregonstate.edu
Nitration and Halogenation: Standard nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen in the presence of a Lewis acid) reactions can be employed to introduce nitro and halo substituents, respectively, onto the aromatic rings. The directing effects of the existing groups will influence the regioselectivity of these reactions.
| Reaction Type | Reagents and Conditions | Potential Products |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Substituted this compound |
| Nitration | HNO3, H2SO4 | Nitro-substituted this compound |
| Halogenation | X2, Lewis Acid | Halo-substituted this compound |
Synthesis of Bioisosteres and Heterocyclic Analogues
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a lead compound. drughunter.combaranlab.orgcambridgemedchemconsulting.com For this compound, both the ester and ketone functionalities, as well as the phenyl rings, can be replaced with bioisosteric groups.
Ester and Amide Bioisosteres: The ester group can be replaced with various bioisosteres such as oxadiazoles, triazoles, or other five-membered heterocycles. u-tokyo.ac.jpnih.gov These replacements can mimic the hydrogen bonding properties of the ester while potentially improving metabolic stability. u-tokyo.ac.jp Similarly, the amide derivatives obtained from the modification of the ester group can have their amide bond replaced by metabolically more stable bioisosteres.
Ketone Bioisosteres: The ketone carbonyl group can be replaced by other functional groups that can act as hydrogen bond acceptors, such as oximes or hydrazones. Furthermore, three-dimensional motifs like oxetanes have been explored as ketone bioisosteres to access novel chemical space with potentially improved pharmacokinetic profiles. researcher.life
Synthesis of Heterocyclic Analogues: The β-keto ester moiety in this compound is a versatile precursor for the synthesis of various heterocyclic rings.
Pyrazoles: Reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings. nih.govresearchgate.net For instance, condensation of this compound with hydrazine hydrate (B1144303) would be expected to yield a pyrazole derivative, with the exact isomer depending on the reaction conditions. nih.gov
Pyridazinones: Cyclocondensation reactions with hydrazine hydrate can also lead to the formation of pyridazinone derivatives. researchgate.netnih.govrsc.org The reaction of 3-aroylpropionic acids (obtainable from the hydrolysis of the parent ester) with hydrazines is a common route to pyridazin-3(2H)-ones. scholarsportal.info
| Heterocyclic Ring | Reagents and Conditions | Potential Product |
| Pyrazole | Hydrazine hydrate (H2NNH2·H2O), acid or base catalyst | Pyrazole analogue |
| Pyridazinone | Hydrazine hydrate (H2NNH2·H2O), reflux | Pyridazinone analogue |
Mechanistic Studies of Degradation Pathways for Ethyl 3 1 Oxo 2 Phenylethyl Benzoate
Hydrolytic Degradation Mechanisms and Kinetics
Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. In the case of Ethyl 3-(1-oxo-2-phenylethyl)benzoate, the most susceptible functional group to hydrolysis is the ethyl ester linkage. This process can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) result in the formation of 3-(1-oxo-2-phenylethyl)benzoic acid. This reaction is reversible. libretexts.orgchemguide.co.ukchemguide.co.uk
In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. sserc.org.uk This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. This process, often referred to as saponification, is generally irreversible. chemguide.co.uk
The kinetics of ester hydrolysis are influenced by pH, temperature, and the presence of catalysts. The rate of hydrolysis is typically first-order with respect to the ester concentration.
Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound under Different pH Conditions
| pH | Condition | Rate Constant (k, s⁻¹) | Half-life (t½, hours) |
|---|---|---|---|
| 3 | Acid-Catalyzed | 1.5 x 10⁻⁷ | 1280 |
| 7 | Neutral | 2.0 x 10⁻⁹ | 96200 |
| 11 | Base-Catalyzed | 3.0 x 10⁻⁵ | 6.4 |
Note: The data in this table are illustrative and based on general principles of ester hydrolysis, not on specific experimental measurements for this compound.
Photolytic Degradation Mechanisms under Different Light Conditions
Photolytic degradation occurs when a molecule absorbs light energy, leading to its decomposition. The ketone functional group in this compound is a chromophore that can absorb ultraviolet (UV) radiation, initiating photochemical reactions. pharmaguideline.com The primary mechanisms for ketone photolysis are Norrish Type I and Norrish Type II reactions. libretexts.orgrsc.org
The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms upon excitation. This generates two radical intermediates. For this compound, this could lead to the formation of a benzoyl radical and a 3-(ethoxycarbonyl)benzyl radical. These radicals can then undergo various secondary reactions, such as recombination, disproportionation, or reaction with other molecules. libretexts.org
The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group. The excited ketone abstracts this hydrogen atom, forming a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or it can cyclize to form a cyclobutanol (B46151) derivative. libretexts.org
The efficiency and pathway of photolytic degradation are dependent on the wavelength of light, the presence of photosensitizers, and the reaction medium.
Table 2: Potential Photodegradation Products of this compound
| Degradation Pathway | Potential Products |
|---|---|
| Norrish Type I | 3-(Ethoxycarbonyl)benzoic acid, Benzaldehyde, Benzene (B151609) |
| Norrish Type II | Not a primary pathway due to molecular structure |
Note: The products listed are hypothetical and based on general mechanisms of ketone photolysis.
Oxidative Degradation Pathways (e.g., via Free Radicals)
Oxidative degradation involves the reaction of the compound with oxidizing agents, such as free radicals (e.g., hydroxyl radicals, •OH). The phenylethyl group and the ketone are potential sites for oxidative attack.
The methylene (B1212753) group adjacent to the phenyl ring is susceptible to hydrogen abstraction by free radicals, forming a benzylic radical. This radical can then react with oxygen to form a peroxy radical, which can initiate a chain reaction leading to the formation of hydroperoxides and ultimately cleavage of the C-C bond, potentially yielding 3-(ethoxycarbonyl)benzaldehyde and benzoic acid. researchgate.netresearchgate.net
The ketone group itself is generally resistant to oxidation under mild conditions. libretexts.orglibretexts.org However, strong oxidizing agents can cleave the ketone, leading to the formation of carboxylic acids. For instance, oxidation could potentially cleave the bond between the carbonyl carbon and the adjacent methylene carbon, resulting in the formation of 3-(ethoxycarbonyl)benzoic acid and benzoic acid.
Table 3: Plausible Products from the Oxidative Degradation of this compound
| Oxidizing Agent | Potential Degradation Products |
|---|---|
| Hydroxyl Radical (•OH) | 3-(Ethoxycarbonyl)benzaldehyde, Benzoic acid, 3-(Ethoxycarbonyl)benzoic acid |
| Strong Oxidants (e.g., KMnO₄) | 3-(Ethoxycarbonyl)benzoic acid, Benzoic acid |
Note: The products are proposed based on the oxidative chemistry of analogous functional groups.
Enzymatic Biotransformation Mechanisms (Focus on chemical transformation, not environmental fate)
Enzymatic biotransformation involves the degradation of a compound by enzymes produced by microorganisms. The ester and ketone functional groups in this compound are susceptible to enzymatic reactions.
Ester Hydrolysis: Lipases and esterases are enzymes that can catalyze the hydrolysis of the ethyl ester bond, similar to chemical hydrolysis, to produce 3-(1-oxo-2-phenylethyl)benzoic acid and ethanol. cdnsciencepub.comnih.gov The mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by water to release the carboxylic acid. researchgate.net
Ketone Reduction: Ketoreductases, often found in yeasts and other microorganisms, can catalyze the reduction of the ketone group to a secondary alcohol. researchgate.netacs.orgsemanticscholar.org This reaction typically requires a cofactor, such as NADH or NADPH, as a source of reducing equivalents. The product of this biotransformation would be Ethyl 3-(1-hydroxy-2-phenylethyl)benzoate.
Table 4: Potential Enzymatic Biotransformation Products of this compound
| Enzyme Class | Transformation | Product |
|---|---|---|
| Lipase/Esterase | Ester Hydrolysis | 3-(1-oxo-2-phenylethyl)benzoic acid |
| Ketoreductase | Ketone Reduction | Ethyl 3-(1-hydroxy-2-phenylethyl)benzoate |
Note: The transformations and products are based on known enzymatic activities on similar substrates.
Advanced Analytical Methodologies for Quantification and Purity Assessment of Ethyl 3 1 Oxo 2 Phenylethyl Benzoate
Development of Chromatographic Methods (HPLC, GC, SFC)
Chromatographic techniques are fundamental for separating Ethyl 3-(1-oxo-2-phenylethyl)benzoate from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common approach for the analysis of moderately polar compounds like this compound. The presence of two aromatic rings and an ester group provides strong chromophores, making UV detection highly effective. A typical method would involve a C18 stationary phase, which provides hydrophobic interactions, coupled with a mobile phase of acetonitrile (B52724) or methanol (B129727) and water to elute the compound. helixchrom.com The inclusion of a buffer is generally not necessary unless acidic or basic impurities are targeted.
Method Parameters: A gradient elution is often preferred to resolve impurities with a wide range of polarities. For instance, a gradient starting from 50% acetonitrile in water and increasing to 95% acetonitrile can effectively separate nonpolar impurities from the main compound.
Detection: A photodiode array (PDA) detector is advantageous as it can acquire UV spectra across a range of wavelengths, aiding in peak identification and purity assessment. The primary wavelength for quantification would likely be around 254 nm, corresponding to the aromatic absorbance.
Gas Chromatography (GC): GC is suitable for thermally stable and volatile compounds. Given its molecular weight, this compound would require a high-temperature capillary column and an injection port heated to ensure complete volatilization without degradation.
Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used for separating aromatic compounds.
Detection: Flame Ionization Detection (FID) offers excellent sensitivity for organic compounds. However, for definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred approach.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a green and efficient alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. twistingmemoirs.comnumberanalytics.com This technique offers faster analysis times and reduced consumption of organic solvents. twistingmemoirs.comteledynelabs.com For a compound like this compound, SFC can provide high-resolution separations, particularly for chiral analysis if applicable, and impurity profiling. numberanalytics.comeuropeanpharmaceuticalreview.com
Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent, such as methanol or ethanol (B145695), is used to modulate the mobile phase strength and achieve separation.
Stationary Phase: A variety of stationary phases can be employed, including those used in normal-phase HPLC, to achieve the desired selectivity. nih.gov
Table 1: Hypothetical Chromatographic Conditions for this compound Analysis
| Parameter | HPLC | GC | SFC |
| Column | C18, 250 x 4.6 mm, 5 µm | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm | Chiral Stationary Phase, 150 x 4.6 mm, 3 µm |
| Mobile Phase/Carrier Gas | A: Water, B: Acetonitrile (Gradient) | Helium | CO2 / Methanol (Gradient) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 3.0 mL/min |
| Temperature | 30 °C | 280 °C (oven program) | 40 °C |
| Detector | PDA (254 nm) | FID / MS | UV (254 nm) / MS |
| Injection Volume | 10 µL | 1 µL (split injection) | 5 µL |
Implementation of Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated techniques are indispensable for the structural elucidation of unknown impurities and for providing definitive identification of the main compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. For this compound, an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be suitable. ESI is generally used for polar and ionizable compounds, while APCI is effective for less polar molecules. The resulting mass spectrum would show the molecular ion peak, which confirms the molecular weight, and fragmentation patterns that can be used to deduce the structure of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. researchgate.net Following GC separation, molecules are ionized, typically by electron ionization (EI), which induces predictable fragmentation. The mass spectrum of this compound would likely show characteristic fragments corresponding to the benzoyl, phenacyl, and ethyl benzoate (B1203000) moieties, providing a high degree of confidence in its identification. Analysis of keto acid methyl esters by GC-MS has demonstrated the utility of this technique for related structures. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR provides unparalleled structural information by directly coupling an LC system to an NMR spectrometer. numberanalytics.comnumberanalytics.com This technique is particularly valuable for the unambiguous identification of isomers or closely related impurities that may not be distinguishable by MS alone. mdpi.com While it has lower sensitivity compared to MS, LC-NMR can provide complete proton and carbon NMR spectra of separated peaks, allowing for definitive structural elucidation without the need for offline isolation. numberanalytics.comnih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected Molecular Ion [M+H]⁺ | Key Fragment Ions (m/z) |
| LC-MS | ESI (+) | 269.1172 | 149 (ethyl benzoate fragment), 121 (benzoyl cation), 105 (phenacyl cation) |
| GC-MS | EI | 268.1099 (M⁺) | 149, 121, 105, 91 (tropylium ion), 77 (phenyl cation) |
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Yield Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has become a primary method for determining the purity of organic compounds with high precision and accuracy, traceable to SI units. researchgate.net Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself. mestrelab.com Instead, a certified internal standard of known purity is used. emerypharma.com
The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mestrelab.com For this compound, several well-resolved signals in the ¹H NMR spectrum can be used for quantification, such as the methylene (B1212753) protons of the ethyl group or distinct aromatic protons.
Procedure: A precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent. The ¹H NMR spectrum is then acquired under specific conditions that ensure full relaxation of all signals, such as a long relaxation delay (D1). nih.gov
Calculation: The purity is calculated by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights, number of protons, and weighed masses.
Table 3: Parameters for qNMR Purity Assay of this compound
| Parameter | Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Internal Standard | Maleic Acid (Certified) | Stable, non-volatile, with a sharp singlet in a non-interfering region. |
| Solvent | DMSO-d6 | Good solubility for both analyte and standard. |
| Relaxation Delay (D1) | 30 seconds | Ensures complete T1 relaxation for accurate integration. nih.gov |
| Pulse Angle | 90° | Maximizes signal for quantification. |
| Number of Scans | 64 or more | Improves signal-to-noise ratio for better precision. nih.gov |
Advanced Spectrophotometric and Titration Methods
While modern chromatographic and spectroscopic methods are preferred, classical techniques can be adapted for specific quantitative applications.
Spectrophotometric Methods: The ketone functional group in this compound can be quantified spectrophotometrically after derivatization. A common method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone derivative. researchgate.net This derivative is highly colored and can be quantified by measuring its absorbance in the visible region (around 365-480 nm) using a UV-Vis spectrophotometer. researchgate.net This method is sensitive and can be used for quantifying low levels of the compound or for specific applications where chromatographic equipment is unavailable.
Procedure: The sample is reacted with an excess of DNPH in an acidic solution. After the reaction is complete, the absorbance of the resulting solution is measured. A calibration curve is prepared using standards of known concentration to determine the amount of the compound in the sample.
Titration Methods: The ester functional group can be quantified using a back-titration method following saponification. This involves hydrolyzing the ester with a known excess of a strong base (e.g., sodium hydroxide) under reflux. uobasrah.edu.iq The unreacted base is then titrated with a standardized acid (e.g., hydrochloric acid). scribd.comfao.org A blank titration without the sample is performed to determine the initial amount of base. The difference in the titrant volume between the blank and the sample corresponds to the amount of base consumed in the saponification reaction, which is directly proportional to the amount of ester present.
Reaction: RCOOR' + NaOH (excess) → RCOONa + R'OH + NaOH (remaining)
Titration: NaOH (remaining) + HCl → NaCl + H₂O
This method is robust and well-established for the quantification of esters, providing a measure of the total ester content in the sample. ksu.edu.sa
Conclusion and Future Research Directions for Ethyl 3 1 Oxo 2 Phenylethyl Benzoate
Summary of Key Academic Contributions and Findings
Scholarly research directly addressing Ethyl 3-(1-oxo-2-phenylethyl)benzoate is notably sparse in publicly accessible literature. However, significant academic contributions to its core structural components, namely deoxybenzoin (B349326) (1,2-diphenylethanone) and ethyl benzoate (B1203000), provide a foundation for understanding its potential chemical behavior. Deoxybenzoin and its derivatives are recognized for their utility as photoinitiators in polymerization processes and as intermediates in the synthesis of various organic compounds. fishersci.ca Research has extensively explored the synthesis of deoxybenzoins through methods such as the Friedel-Crafts acylation and the rearrangement of chalcone (B49325) epoxides. tandfonline.com
The presence of the ethyl benzoate moiety introduces an ester functional group, which, along with the ketone, provides multiple sites for chemical modification. Studies on related keto-esters highlight their versatility as building blocks in organic synthesis due to the differential reactivity of the ketone and ester carbonyls. researchgate.netacs.org The substitution pattern of the ethyl benzoate group at the meta position of the phenone ring is expected to influence the electronic properties and reactivity of the entire molecule. In electrophilic aromatic substitution reactions, carbonyl groups, such as the one present in the ethyl benzoate moiety, typically act as meta-directors. masterorganicchemistry.comlibretexts.orgleah4sci.com
Identification of Unexplored Chemical Reactivity and Transformation Pathways
Given the limited direct research, the chemical reactivity of this compound remains largely unexplored. Based on its structure, several potential transformation pathways can be postulated, drawing analogies from the known chemistry of deoxybenzoins and other α-aryl ketones.
One area ripe for investigation is the selective reduction of the ketone functionality. The asymmetric transfer hydrogenation of 1,2-diketones has been shown to proceed with high regio- and enantioselectivity, suggesting that the ketone in this compound could be selectively reduced to the corresponding alcohol. nih.gov The presence of the ester group may influence the stereochemical outcome of such reactions.
Another unexplored avenue is the reactivity of the α-carbon. The α-arylation of ketones is a well-established method for forming carbon-carbon bonds, and applying this chemistry to this compound could lead to the synthesis of more complex, sterically hindered structures. rsc.orgrsc.orgacs.orgorganic-chemistry.org Furthermore, the enolate photochemistry of deoxybenzoin has been studied, indicating that the conjugate base of this compound might exhibit interesting photochemical reactivity. acs.org
The potential for intramolecular reactions also presents an intriguing area of study. For instance, intramolecular cyclization reactions could be envisioned, potentially leading to the formation of novel heterocyclic systems. The photochemistry of 2-(1-naphthyl)ethyl benzoates has been shown to involve intramolecular cycloaddition, suggesting that similar light-induced transformations might be possible for this compound. nih.gov
Prospects for Novel Synthetic Applications of this compound
The bifunctional nature of this compound makes it a promising candidate for various synthetic applications. Its deoxybenzoin core has been utilized in the synthesis of flame-retardant polymers and immunosuppressive agents. nih.govdocumentsdelivered.com By analogy, this compound could serve as a monomer or a key intermediate in the preparation of novel polymers with tailored properties. For example, alkyne-substituted deoxybenzoins have been used as precursors for cycloaddition chemistry to create low-flammability polymers. acs.orgfigshare.comacs.org
The presence of the ester group opens up possibilities for its incorporation into larger molecules through esterification or transesterification reactions. This could be particularly useful in the synthesis of pharmacologically active compounds, where the deoxybenzoin scaffold is a known pharmacophore. For instance, deoxybenzoin derivatives have been investigated for their antimicrobial and immunosuppressive activities. nih.govnih.gov this compound could serve as a starting material for a library of derivatives with potential biological applications.
Furthermore, the 1,2-diketone structural motif, which can be accessed from deoxybenzoin derivatives, is present in various natural products and is a valuable precursor in organic synthesis. bohrium.comresearchgate.net This suggests that this compound could be a precursor to more complex molecules with interesting biological or material properties.
Recommendations for Further Theoretical and Computational Investigations
To complement experimental studies, theoretical and computational investigations would be invaluable in elucidating the properties of this compound. Density Functional Theory (DFT) calculations could be employed to study the electronic structure, molecular geometry, and vibrational frequencies of the molecule. researchgate.net Such studies on substituted benzophenones have provided insights into the effects of substituents on their ground state and spectroscopic properties. scialert.netresearchgate.netnih.gov
Computational modeling could also be used to predict the reactivity of the molecule. For example, calculating the energies of frontier molecular orbitals (HOMO and LUMO) can help in understanding its behavior in chemical reactions. researchgate.net A theoretical investigation of the various possible reaction pathways, such as reduction, oxidation, and cycloaddition, could guide future synthetic efforts.
Q & A
Q. What are effective synthetic routes for Ethyl 3-(1-oxo-2-phenylethyl)benzoate, and how can reaction progress be monitored?
Methodological Answer: A common approach involves refluxing the precursor acid (e.g., {3-[2-(substituted)-2-oxoethyl]phenyl}acetic acid) with chloroethane in the presence of a base. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm completion (typically 2–4 hours). Post-reaction, the product is recrystallized from methanol or ethanol to improve purity . For analogous esters, purification via silica gel chromatography (using ethyl acetate/hexane gradients) is recommended to isolate intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks to confirm the ester group (e.g., δ ~4.3 ppm for –OCH₂CH₃) and aromatic protons (δ ~7.0–8.0 ppm). The ketone carbonyl (1-oxo group) typically appears at δ ~200–210 ppm in ¹³C NMR .
- GC/MS: Used to verify molecular ion peaks (e.g., m/z 268 [M⁺]) and fragmentation patterns, particularly when analyzing side products or degradation .
- FT-IR: Key bands include C=O stretches for the ester (~1740 cm⁻¹) and ketone (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in analytical data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer: Discrepancies may arise from dynamic effects in solution (e.g., rotamers) versus solid-state structures. For example:
- X-ray crystallography provides definitive bond lengths and angles, confirming the spatial arrangement of the 1-oxo-2-phenylethyl moiety .
- Compare crystallographic data with DFT calculations to validate NMR assignments. For instance, computational modeling of dihedral angles can explain splitting patterns in aromatic protons .
- Use variable-temperature NMR to detect conformational flexibility in solution that might obscure spectral resolution .
Q. What strategies optimize recrystallization for high-purity yields?
Methodological Answer:
- Solvent selection: Methanol or ethanol is ideal for polar esters, while mixed solvents (e.g., ethyl acetate/hexane) improve crystal growth for intermediates .
- Gradient cooling: Slowly reduce temperature from reflux to room temperature to avoid oiling out.
- Seeding: Introduce a small crystal of pure product to induce controlled nucleation .
Q. How does the electronic nature of substituents influence reactivity in derivatives?
Methodological Answer:
- Electron-withdrawing groups (e.g., –CF₃ on the phenyl ring) increase electrophilicity of the ketone, enhancing reactivity in nucleophilic additions. This is validated via Hammett plots comparing reaction rates of substituted derivatives .
- Steric effects: Bulky groups at the ortho position hinder ester hydrolysis, as shown in kinetic studies using HPLC to track degradation .
Data Analysis & Experimental Design
Q. How to design a stability study for this compound under varying pH conditions?
Methodological Answer:
- Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C.
- Monitor degradation via HPLC-UV at 254 nm, using a C18 column and acetonitrile/water mobile phase.
- Identify degradation products (e.g., hydrolyzed benzoic acid derivatives) using HRMS and compare with synthetic standards .
Q. What computational tools are recommended for predicting reaction pathways?
Methodological Answer:
- Gaussian or ORCA: Perform DFT calculations to map transition states for esterification or ketone reduction.
- AutoDock Vina: Model interactions with biological targets (e.g., enzymes) if investigating bioactivity .
- Validate predictions with isotopic labeling experiments (e.g., ¹⁸O tracing in hydrolysis studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
